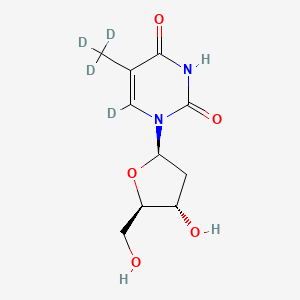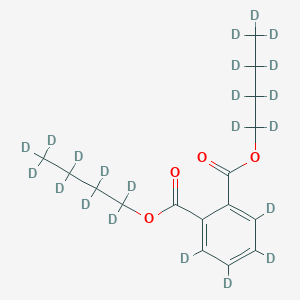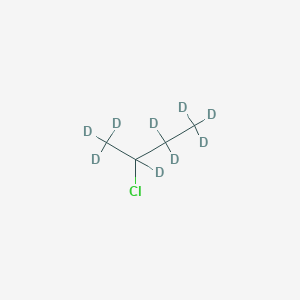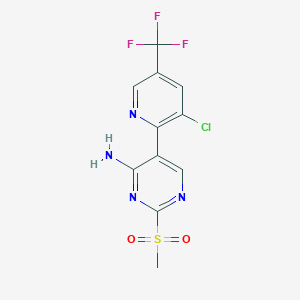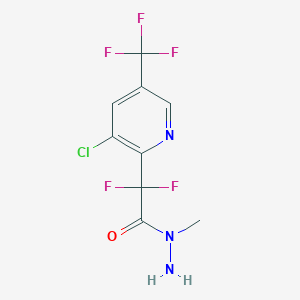![molecular formula C9H16ClF2N B1436345 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride CAS No. 1780964-59-1](/img/structure/B1436345.png)
8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride
Descripción general
Descripción
8,8-Difluoro-2-azaspiro[45]decane hydrochloride is a chemical compound with the molecular formula C₉H₁₆ClF₂N It is a spirocyclic compound, characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride typically involves the difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction is catalyzed by copper and proceeds through a tandem radical addition and dearomatizing cyclization process . The reaction conditions generally include the use of a copper catalyst, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The nitrogen atom in the spiro ring system can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Copper Catalysts: Used in the difluoroalkylation process.
Ethyl Bromodifluoroacetate: A key reagent in the synthesis of the compound.
Solvents: Various organic solvents are used to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction reactions can produce different nitrogen-containing compounds.
Aplicaciones Científicas De Investigación
8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound’s unique spirocyclic structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride is unique due to its specific spirocyclic structure and the presence of two fluorine atoms. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various scientific applications.
Propiedades
IUPAC Name |
8,8-difluoro-2-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)3-1-8(2-4-9)5-6-12-7-8;/h12H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPRMDVJKLGPSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CCNC2)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride](/img/structure/B1436263.png)
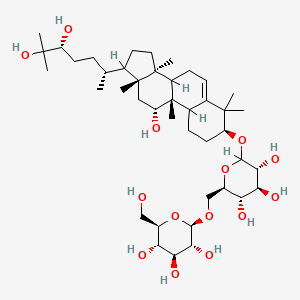
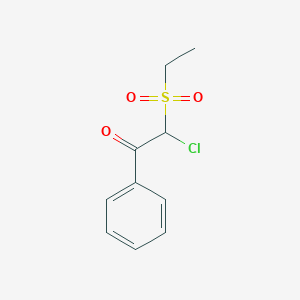
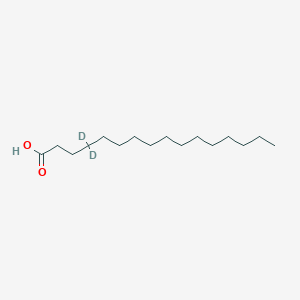

![[3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1436272.png)

